molecular formula C22H44O B1231324 Erucyl alcohol CAS No. 629-98-1

Erucyl alcohol

Cat. No. B1231324
CAS RN: 629-98-1
M. Wt: 324.6 g/mol
InChI Key: CFOQKXQWGLAKSK-KTKRTIGZSA-N
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Description

Erucyl alcohol, also known as (13Z)-docosen-1-ol, is a long-chain fatty alcohol . It is a long-chain primary fatty alcohol and a fatty alcohol 22:1 . Its molecular formula is C22H44O .


Synthesis Analysis

While specific synthesis methods for Erucyl alcohol were not found in the search results, the synthesis of alcohols in general often involves the use of carbon nucleophiles and ketones . This approach is called retrosynthetic analysis .


Molecular Structure Analysis

Erucyl alcohol has a molecular weight of 324.6 g/mol . Its IUPAC name is (Z)-docos-13-en-1-ol . The InChI representation is InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10,23H,2-8,11-22H2,1H3/b10-9- .


Physical And Chemical Properties Analysis

Erucyl alcohol has a molecular weight of 324.6 g/mol . Its density is 0.8±0.1 g/cm3, and it has a boiling point of 420.4±14.0 °C at 760 mmHg . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Biochemical Reagent

Erucyl alcohol is used as a biochemical reagent in life science related research . It can be used as a biological material or organic compound .

Proteomics Research

Erucyl alcohol is a useful alcohol for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Synthesis of Complex Molecules

Erucyl alcohol is used in the synthesis of complex molecules . Its unique chemical properties and versatile reactivity make it an indispensable building block for synthesizing a myriad of complex molecules and materials.

Materials Science

Erucyl alcohol finds applications in materials science . The physical properties of alcohols, including solubility, boiling points, and acidity, are crucial for predicting their behavior in chemical reactions and designing synthetic strategies.

Industrial Processes

Erucyl alcohol is used in various industrial processes . Its diverse chemical reactivity, ranging from common transformations like dehydration and oxidation to more specialized reactions such as esterification and ether formation, is beneficial in many industrial applications.

Preparation of Erucyl Dimethyl Amidopropyl Betaine (EDAB)

Erucyl alcohol is used in the preparation of erucyl dimethyl amidopropyl betaine (EDAB), a compound used in acidizing stimulation . The synthesis conditions were investigated, and the product was obtained after a series of reactions .

Surfactant Systems

Erucyl alcohol is used in the creation of surfactant systems . The aggregation behavior and flow characteristics of systems based on erucyl amidopropyl betaine, silica, and alumina nanoparticles were studied in a wide range of surfactant concentrations .

Pharmaceutical Applications

While specific pharmaceutical applications of erucyl alcohol are not mentioned in the search results, alcohols in general, including erucyl alcohol, have applications in the pharmaceutical industry . They are used in the synthesis of various drugs and can act as solvents, preservatives, antiseptics, and more.

Mechanism of Action

Target of Action

Cis-13-Docosenol, also known as Erucyl alcohol, primarily targets the Herpes Simplex Virus (HSV) . This virus is responsible for causing herpes, which can lead to conditions such as cold sores or fever blisters.

Mode of Action

Cis-13-Docosenol works by inhibiting the fusion between the human cell plasma membrane and the HSV envelope . This action prevents the virus from entering the cells and subsequently replicating . By blocking the entry of the virus into the cells, Cis-13-Docosenol effectively halts the spread of the virus within the body.

Biochemical Pathways

It is known that the compound interferes with the viral fusion process, which is a crucial step in the hsv life cycle . By inhibiting this process, Cis-13-Docosenol disrupts the normal progression of the viral infection.

Pharmacokinetics

It is known that the compound is a long-chain fatty alcohol , which suggests that it may be metabolized in the body similarly to other fatty alcohols

Result of Action

The primary result of Cis-13-Docosenol’s action is the prevention of HSV replication within the body . This leads to a reduction in the severity and duration of herpes outbreaks. Additionally, by limiting the spread of the virus, Cis-13-Docosenol may also help to reduce the risk of HSV transmission.

properties

IUPAC Name

(Z)-docos-13-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10,23H,2-8,11-22H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOQKXQWGLAKSK-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026591
Record name (Z)-Docos-13-enol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erucyl alcohol

CAS RN

629-98-1
Record name Erucyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Erucyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docosen-(13)-ol-(1)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2311
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Record name (Z)-Docos-13-enol
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Record name (Z)-docos-13-enol
Source European Chemicals Agency (ECHA)
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Record name ERUCYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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